molecular formula C5H16Si2 B1597326 Dimethylsilyl(trimethyl)silane CAS No. 812-15-7

Dimethylsilyl(trimethyl)silane

Cat. No.: B1597326
CAS No.: 812-15-7
M. Wt: 132.35 g/mol
InChI Key: FHQRQPAFALORSL-UHFFFAOYSA-N
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Description

Dimethylsilyl(trimethyl)silane is an organosilicon compound with the chemical formula (CH₃)₃SiSi(CH₃)₂H. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. The compound is known for its unique properties, including its ability to undergo various chemical transformations, making it a valuable reagent in organic synthesis .

Mechanism of Action

Target of Action

Pentamethyldisilane, with the linear formula (CH3)3SiSi(CH3)2H , is an organosilicon compound The primary targets of pentamethyldisilane are not well-documented in the literature

Mode of Action

It’s known that during pyrolysis, pentamethyldisilane undergoes a reaction resulting in the formation of trimethylsilane and heptamethyltrisilane . This suggests that it may interact with its targets through a process of thermal decomposition.

Biochemical Pathways

The formation of trimethylsilane and heptamethyltrisilane during its pyrolysis suggests that it may be involved in silicon-based biochemical pathways .

Pharmacokinetics

It’s known that pentamethyldisilane is a liquid at room temperature with a boiling point of 98-99 °C . This could potentially impact its bioavailability and distribution in an organism.

Result of Action

It’s known that during pyrolysis, pentamethyldisilane results in the formation of trimethylsilane and heptamethyltrisilane . This suggests that it may have a role in the synthesis or degradation of these compounds.

Action Environment

The action of pentamethyldisilane can be influenced by environmental factors such as temperature. For instance, its pyrolysis occurs at temperatures in the range of 591–639 K . This suggests that the compound’s action, efficacy, and stability may be temperature-dependent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylsilyl(trimethyl)silane can be synthesized through several methods. One common synthetic route involves the reduction of trimethylchlorosilane with a mixture of metal lithium and recovered metal lithium in tetrahydrofuran. This reaction produces hexamethyldisilane, which is then subjected to demethylation and chlorination to yield pentamethylchlorodisilane. Finally, the pentamethylchlorodisilane is reacted with dimethylamine to obtain pentamethyldisilane .

Industrial Production Methods

In industrial settings, pentamethyldisilane is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of advanced equipment and techniques helps in optimizing the production process, making it efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Dimethylsilyl(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have significant applications in different fields, including materials science and pharmaceuticals .

Scientific Research Applications

Dimethylsilyl(trimethyl)silane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethylsilyl(trimethyl)silane is unique due to its specific balance of methyl groups and silicon-silicon bonds, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical transformations is required .

Properties

IUPAC Name

dimethylsilyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H16Si2/c1-6(2)7(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQRQPAFALORSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812-15-7
Record name Disilane, pentamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylsilyl(trimethyl)silane

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